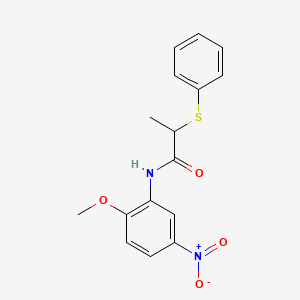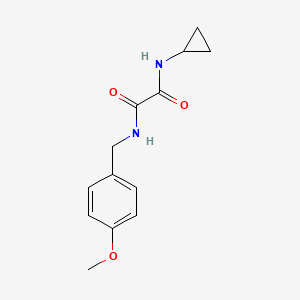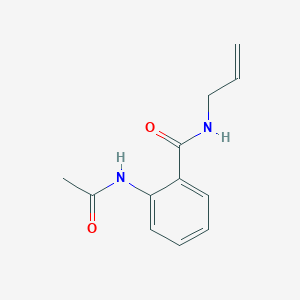![molecular formula C18H19ClN2O2 B4070417 N-(sec-butyl)-2-[(3-chlorobenzoyl)amino]benzamide](/img/structure/B4070417.png)
N-(sec-butyl)-2-[(3-chlorobenzoyl)amino]benzamide
Overview
Description
N-(sec-butyl)-2-[(3-chlorobenzoyl)amino]benzamide, also known as BCA, is a chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. BCA is a small molecule inhibitor that specifically targets the bromodomain and extra-terminal domain (BET) family of proteins, which play a crucial role in the regulation of gene expression.
Mechanism of Action
N-(sec-butyl)-2-[(3-chlorobenzoyl)amino]benzamide specifically binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones and other transcriptional co-activators. This results in the downregulation of gene expression and the inhibition of cellular proliferation and survival. N-(sec-butyl)-2-[(3-chlorobenzoyl)amino]benzamide has been shown to selectively target BET proteins over other bromodomain-containing proteins, making it a valuable tool for studying the specific role of BET proteins in various biological processes.
Biochemical and Physiological Effects:
N-(sec-butyl)-2-[(3-chlorobenzoyl)amino]benzamide has been shown to have various biochemical and physiological effects, including the downregulation of oncogenes, the inhibition of cellular proliferation and survival, and the induction of apoptosis. N-(sec-butyl)-2-[(3-chlorobenzoyl)amino]benzamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in response to various stimuli.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(sec-butyl)-2-[(3-chlorobenzoyl)amino]benzamide is its specificity for BET proteins, which allows for the selective inhibition of their activity without affecting other bromodomain-containing proteins. This specificity makes N-(sec-butyl)-2-[(3-chlorobenzoyl)amino]benzamide a valuable tool for studying the specific role of BET proteins in various biological processes. However, one limitation of N-(sec-butyl)-2-[(3-chlorobenzoyl)amino]benzamide is its relatively low potency, which requires higher concentrations to achieve significant inhibition of BET protein activity. Additionally, the synthesis of N-(sec-butyl)-2-[(3-chlorobenzoyl)amino]benzamide can be challenging, and the yield is relatively low.
Future Directions
There are several future directions for the use of N-(sec-butyl)-2-[(3-chlorobenzoyl)amino]benzamide in scientific research. One potential application is in the development of new cancer therapies. BET proteins have been shown to play a crucial role in the development and progression of various types of cancer, and the inhibition of BET protein activity with N-(sec-butyl)-2-[(3-chlorobenzoyl)amino]benzamide may represent a promising therapeutic strategy. Additionally, the use of N-(sec-butyl)-2-[(3-chlorobenzoyl)amino]benzamide in combination with other inhibitors may enhance its potency and efficacy. Another future direction is the development of new BET protein inhibitors with improved potency and selectivity, which may overcome some of the limitations of N-(sec-butyl)-2-[(3-chlorobenzoyl)amino]benzamide. Overall, the use of N-(sec-butyl)-2-[(3-chlorobenzoyl)amino]benzamide in scientific research has provided valuable insights into the role of BET proteins in various biological processes and holds promise for the development of new therapies for various diseases.
Scientific Research Applications
N-(sec-butyl)-2-[(3-chlorobenzoyl)amino]benzamide has been extensively used in scientific research as a tool to investigate the role of BET proteins in various biological processes. BET proteins are involved in the regulation of gene expression, and their dysregulation has been linked to various diseases, including cancer, inflammation, and cardiovascular disease. N-(sec-butyl)-2-[(3-chlorobenzoyl)amino]benzamide has been shown to inhibit the activity of BET proteins, leading to changes in gene expression and cellular function.
properties
IUPAC Name |
N-butan-2-yl-2-[(3-chlorobenzoyl)amino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-3-12(2)20-18(23)15-9-4-5-10-16(15)21-17(22)13-7-6-8-14(19)11-13/h4-12H,3H2,1-2H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVVFVXQIDHEHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(butan-2-yl)-2-{[(3-chlorophenyl)carbonyl]amino}benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,4-difluorophenyl)-2-{4-[(isopropylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4070334.png)
![6-amino-4-[5-bromo-2-(cyanomethoxy)phenyl]-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4070353.png)

![1-({[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B4070368.png)
![4-{[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-methoxybenzyl)-2-piperazinone](/img/structure/B4070375.png)
![4-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenoxy)-1-[3-(trifluoromethyl)phenyl]-2-azetidinone](/img/structure/B4070385.png)
![2-({3-[(4-chlorophenyl)amino]-2-hydroxypropyl}thio)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B4070391.png)


![2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4070403.png)
![1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B4070422.png)
![N-allyl-2-{[N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl]amino}benzamide](/img/structure/B4070426.png)
![6-amino-8-(4-chlorophenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B4070433.png)
![3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide](/img/structure/B4070437.png)